N-(3,4-dimethyl-5-nitrophenyl)acetamide

Overview

Description

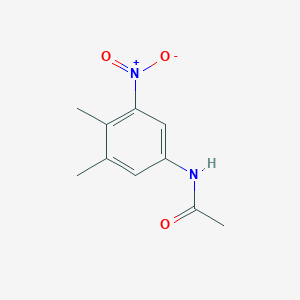

N-(3,4-dimethyl-5-nitrophenyl)acetamide is an organic compound characterized by the presence of a nitro group, two methyl groups, and an acetamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethyl-5-nitrophenyl)acetamide typically involves the acylation of 3,4-dimethyl-5-nitroaniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include heating the mixture to reflux to ensure complete conversion of the starting materials.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethyl-5-nitrophenyl)acetamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the acetamide group is replaced by other nucleophiles.

Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Oxidation: Potassium permanganate in an acidic or basic medium.

Major Products Formed

Reduction: 3,4-dimethyl-5-aminophenylacetamide.

Substitution: Various substituted acetamides depending on the nucleophile used.

Oxidation: 3,4-dimethyl-5-nitrobenzoic acid.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of acetamide derivatives, including N-(3,4-dimethyl-5-nitrophenyl)acetamide. Research indicates that compounds with nitrophenyl groups exhibit enhanced activity against resistant bacterial strains, such as Klebsiella pneumoniae. The presence of the nitro group is believed to improve the binding affinity to bacterial enzymes, leading to effective cell lysis and inhibition of bacterial growth .

Pharmacological Insights

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. In vitro studies have shown that this compound can be optimized for oral administration, making it a candidate for further development as an antibacterial agent . The structure-activity relationship (SAR) studies emphasize the importance of the nitrophenyl moiety in enhancing biological activity while minimizing cytotoxic effects .

Analytical Chemistry

HPLC Applications

this compound can be effectively analyzed using high-performance liquid chromatography (HPLC). A reverse-phase HPLC method has been developed for its separation and quantification. This method employs a mobile phase consisting of acetonitrile and water, making it suitable for both qualitative and quantitative analyses in pharmacokinetic studies . The scalability of this method allows for its application in isolating impurities during synthesis and formulation development.

Material Science

Polymer Synthesis

In material science, this compound has been explored as a building block for synthesizing polymers with specific properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability due to the rigid structure provided by the nitrophenyl group. This application is particularly relevant in developing advanced materials for coatings and composites .

Case Studies

Mechanism of Action

The mechanism of action of N-(3,4-dimethyl-5-nitrophenyl)acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

N-(3,4-dimethylphenyl)acetamide: Lacks the nitro group, which may result in different chemical and biological properties.

N-(3,4-dimethyl-5-chlorophenyl)acetamide:

N-(3,4-dimethyl-5-methoxyphenyl)acetamide: Contains a methoxy group, which can influence its chemical behavior and biological activity.

Uniqueness

N-(3,4-dimethyl-5-nitrophenyl)acetamide is unique due to the presence of both nitro and acetamide groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Biological Activity

N-(3,4-dimethyl-5-nitrophenyl)acetamide, also known as 4,5-dimethyl-3-nitro-acetanilide, is an organic compound characterized by a nitro group and methyl substitutions on a phenyl ring linked to an acetamide functional group. This unique structure has garnered attention for its potential biological activities, including antimicrobial and anti-inflammatory properties.

The molecular formula of this compound is . The presence of the nitro group at the 5-position of the phenyl ring enhances its chemical reactivity and biological activity. The compound serves as a precursor in synthesizing various heterocyclic compounds, which are screened for biological activity.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C10H12N2O3 | Nitro-substituted structure |

| N-(2-methyl-5-nitrophenyl)acetamide | C10H12N2O3 | Similar nitro-substituted structure |

| N-(4-nitrophenyl)acetamide | C9H10N2O3 | Lacks methyl substitutions but retains nitro group |

| 3-Methyl-N-(4-nitrophenyl)acetamide | C10H12N2O3 | Contains a methyl substitution on the phenyl ring |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The compound has been evaluated against various pathogens, showing effectiveness in inhibiting bacterial growth. For instance, studies have demonstrated its potential against Klebsiella pneumoniae , a bacterium known for its resistance to multiple drugs .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound may possess anti-inflammatory effects. The nitro group is often associated with enhanced biological activity due to its ability to participate in redox reactions within biological systems. This characteristic can facilitate interactions with inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases.

Study 1: Antimicrobial Efficacy

A study focused on the synthesis of various acetamides, including this compound, evaluated their antibacterial activity. The Minimum Inhibitory Concentration (MIC) was determined for several derivatives, revealing that the presence of the nitro group significantly enhances antimicrobial efficacy compared to non-nitro-substituted analogs. The study concluded that modifications at the para and ortho positions of the phenyl ring could further optimize antibacterial properties .

Study 2: In Vitro Toxicity Analysis

Another investigation assessed the cytotoxicity and pharmacokinetic profiles of this compound derivatives. Results indicated low hemolytic activity across various concentrations tested against human erythrocytes. This suggests a favorable safety profile for potential therapeutic application .

The mechanism underlying the biological activities of this compound is believed to involve interaction with specific biological targets. The nitro group may enhance binding affinity to bacterial enzymes or receptors involved in inflammatory responses. Further studies are necessary to elucidate these mechanisms fully.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3,4-dimethyl-5-nitrophenyl)acetamide, and how can reaction efficiency be optimized?

The compound is typically synthesized via acetylation of the corresponding amine precursor. A common method involves refluxing 3,4-dimethyl-5-nitroaniline with acetic anhydride in a polar aprotic solvent (e.g., ethanol or DMF). Reaction optimization can include:

- Varying stoichiometric ratios (e.g., excess acetic anhydride to drive acetylation to completion).

- Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC.

- Purification via recrystallization or column chromatography using silica gel and ethyl acetate/hexane mixtures. Reference protocols for similar acetamide syntheses highlight the importance of controlling nitro group stability under acidic conditions .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- NMR : - and -NMR confirm the acetyl group (δ ~2.1 ppm for CH) and aromatic substituents (δ 6.5–8.5 ppm). The nitro group’s electron-withdrawing effect deshields adjacent protons.

- IR : Strong peaks at ~1650 cm (amide C=O stretch) and ~1520–1350 cm (asymmetric/symmetric NO stretches).

- Mass Spectrometry : Molecular ion peaks ([M+H]) validate the molecular weight. Fragmentation patterns distinguish nitro and methyl substituents. Cross-referencing with NIST spectral databases ensures accuracy in assignments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?

Discrepancies in NMR or IR data often arise from solvent effects, impurities, or tautomerism. Mitigation strategies include:

- Repeating experiments under standardized conditions (e.g., deuterated DMSO vs. CDCl).

- Using 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals.

- Comparing experimental data with computational predictions (DFT calculations for chemical shifts). Case studies on structurally related acetamides emphasize the role of crystallography for definitive confirmation .

Q. What experimental designs are recommended for probing the reactivity of the nitro group in this compound?

The nitro group’s redox activity and steric hindrance from methyl substituents necessitate tailored approaches:

- Reduction Studies : Catalytic hydrogenation (H/Pd-C) or chemical reduction (SnCl/HCl) to assess conversion to amine derivatives. Monitor intermediates via LC-MS.

- Electrophilic Substitution : Nitration/sulfonation reactions to evaluate positional selectivity.

- Kinetic Isotope Effects : Deuterium labeling to study reaction mechanisms. Analogous studies on nitroaryl acetamides highlight challenges in balancing reactivity and stability .

Q. How can computational chemistry aid in predicting the physicochemical properties of this compound?

- DFT/Molecular Dynamics : Predict solubility, logP, and melting points using software like Gaussian or COSMO-RS.

- Docking Studies : Screen for potential biological targets (e.g., enzyme inhibition) based on steric and electronic complementarity.

- QSAR Models : Correlate substituent effects (methyl, nitro) with bioavailability or toxicity. Validation against experimental data (e.g., HPLC-measured logP) is critical .

Q. What strategies are effective in evaluating the compound’s toxicity for preclinical studies?

- In Vitro Assays : Cytotoxicity screening (MTT assay) in hepatic (HepG2) or renal (HEK293) cell lines.

- Metabolic Stability : Incubation with liver microsomes to assess CYP450-mediated degradation.

- Genotoxicity : Ames test for mutagenic potential. Safety data for structurally similar nitroaromatics recommend rigorous handling protocols (e.g., PPE, fume hoods) .

Properties

IUPAC Name |

N-(3,4-dimethyl-5-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c1-6-4-9(11-8(3)13)5-10(7(6)2)12(14)15/h4-5H,1-3H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTLVZAMPWVMSGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)[N+](=O)[O-])NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646678 | |

| Record name | N-(3,4-Dimethyl-5-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857571-00-7 | |

| Record name | N-(3,4-Dimethyl-5-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.